molecular formula C22H29ClN4O6 B000688 Mitoxantrone hydrochloride CAS No. 70476-82-3

Mitoxantrone hydrochloride

Cat. No.: B000688
CAS No.: 70476-82-3
M. Wt: 480.9 g/mol
InChI Key: MKCBCZDNNZPMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Mitoxantrone hydrochloride primarily targets DNA and topoisomerase II , an enzyme responsible for uncoiling and repairing damaged DNA . The drug’s interaction with these targets plays a crucial role in its mechanism of action.

Mode of Action

Mitoxantrone is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II . This disruption of DNA synthesis and repair in both healthy cells and cancer cells is the primary mode of action for Mitoxantrone.

Biochemical Pathways

Mitoxantrone’s interaction with DNA and topoisomerase II affects several biochemical pathways. By causing DNA crosslinks and strand breaks, it disrupts DNA synthesis and repair . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

The pharmacokinetics of Mitoxantrone involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Mitoxantrone is extensively distributed to tissues . The mean alpha half-life of Mitoxantrone is 6 to 12 minutes, the mean beta half-life is 1.1 to 3.1 hours, and the mean gamma (terminal or elimination) half-life is 23 to 215 hours . Mitoxantrone is metabolized in the liver and excreted primarily through the renal route .

Result of Action

The result of Mitoxantrone’s action is the disruption of DNA synthesis and repair in both healthy cells and cancer cells, leading to cell death . This makes Mitoxantrone effective in slowing the progression of diseases characterized by rapid cell division, such as certain types of cancer and multiple sclerosis .

Action Environment

The action, efficacy, and stability of Mitoxantrone can be influenced by various environmental factors. For instance, abnormal liver function can lead to decreased rates of total body Mitoxantrone clearance, suggesting a possible need for dose reduction in patients with severe liver dysfunction . Furthermore, the drug should be handled with care to avoid exposure to dust, fume, gas, mist, vapours, and spray .

Biochemical Analysis

Biochemical Properties

Mitoxantrone hydrochloride is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Cellular Effects

Mitoxantrone disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases . It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 .

Molecular Mechanism

The mechanism of action of this compound involves intercalation into DNA through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Temporal Effects in Laboratory Settings

This compound liposome injection (Lipo-MIT) has shown higher anti-tumor effect and lower toxicities due to modified drug release and particle shape . High accumulation in tumor tissue was a key characteristic of Lipo-MIT in preclinical investigation .

Dosage Effects in Animal Models

In animal models, the dosage of this compound for castration-resistant prostate cancer (CRPC) is 12–14 mg/m² administered intravenously (IV) every 3 weeks as a 30-min intravenous infusion . In multiple large randomized studies, Mitoxantrone plus prednisone was shown to reduce pain and increase quality of life for patients with CRPC .

Metabolic Pathways

It is known that it acts primarily on DNA, inducing DNA strand breaks by stabilizing the topoisomerase-DNA cleavable complex and by free radical generation .

Transport and Distribution

This compound has a very large volume of distribution with sequestration in a deep tissue compartment . In autopsy studies, relatively high tissue concentrations have been measured in liver, bone marrow, heart, lung, spleen, and kidney .

Subcellular Localization

This compound, exposed to aqueous intracellular environment, bound to hydrophobic cellular structures, complexes with nucleic acids, as well as the naphtoquinoxaline metabolite of Mitoxantrone were simultaneously detected and mapped in K562 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mitoxantrone is synthesized through a multi-step process involving the condensation of 1,4-dihydroxyanthraquinone with ethylenediamine. The reaction typically occurs under acidic conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of Mitoxantrone involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Mitoxantrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Mitoxantrone, which may have different pharmacological properties .

Scientific Research Applications

Mitoxantrone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mitoxantrone is unique due to its dual inhibition of topoisomerase II and protein kinase C, providing a broader spectrum of antineoplastic activity. Its reduced cardiotoxicity compared to doxorubicin makes it a preferred choice in certain clinical settings .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

70476-82-3

Molecular Formula

C22H29ClN4O6

Molecular Weight

480.9 g/mol

IUPAC Name

1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione;hydrochloride

InChI

InChI=1S/C22H28N4O6.ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;/h1-4,23-30H,5-12H2;1H

InChI Key

MKCBCZDNNZPMCG-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl

Canonical SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl

Color/Form

Blue-black solid from water ethanol

melting_point

203-5 °C

70476-82-3

physical_description

Crystals;  [Merck Index]

Pictograms

Health Hazard

Related CAS

65271-80-9 (Parent)

shelf_life

Mitoxantrone HCl is not photolabile. Exposure of the product to direct sunlight for one month caused no change in its appearance or potency. Mitoxantrone HCl 0.2 mg/ml in sodium chloride 0.9% in polypropylene syringes is reported to be stable for 28 days at 4 & 20 °C & for 24 hr at 37 °C. Mitoxantrone HCl 2 mg/ml in glass vials & drawn into 12 ml plastic syringes exhibited no visual changes & little or no loss by HPLC when stored for 42 days at 4 & 23 °C. ... Mitoxantrone HCl 0.2 mg/ml in sterile water for injection was stable in Parker Micropump PVC reservoirs for 14 days at 4 & 37 °C, exhibiting no loss by HPLC. Mitoxantrone HCl was cultured with human lymphoblasts to determine whether its cytotoxic activity was retained. The soln retained cytotoxicity for 24 hr at 4 °C & room temp. The pH range of max stability is 2-4.5. Mitoxantrone HCl was unstable when the pH was increased to 7.4.
Degradation rate constants were affected by ionic strength. Incorporation of propylene glycol or polyethylene glycol in pH 4.01 solution increased drug stability at 50DGC.
Bulk: After 30 days at 60 ° C, no decomposition was observed (UV or TLC). Solution: The solution undergoes 6% decomposition in H over 5 days (UV).

solubility

Sparingly soluble in water;  slightly sol in methanol;  practically insoluble in acetonitrile chloroform;  acetone
H2O 5- 10 (mg/mL)
pH 4 Acetate buffer 3 - 5 (mg/mL)
pH 9 Borate buffer < 1 (mg/mL)
0.1NHCl 1 - 3 (mg/mL)
0.1 N NaOH decomposes (mg/mL)
10% Ethanol 3 - 5 (mg/mL)
95% Ethanol < 1 (mg/mL)
Methanol < 1 (mg/mL)

Synonyms

Acetate, Mitoxantrone;  CL 232325;  CL-232325;  CL232325;  DHAQ;  Hydrochloride, Mitoxantrone;  Mitoxantrone;  Mitoxantrone Acetate;  Mitoxantrone Hydrochloride;  Mitozantrone;  Mitroxone;  Novantron;  Novantrone;  NSC 279836;  NSC 287836;  NSC 299195;  NSC 301739;  NSC 301739D;  NSC-279836;  NSC-287836;  NSC-299195;  NSC-301739;  NSC-301739D;  NSC279836;  NSC287836;  NSC299195;  NSC301739;  NSC301739D;  Onkotrone;  Pralifan;  Ralenova

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mitoxantrone hydrochloride
Reactant of Route 2
Mitoxantrone hydrochloride
Reactant of Route 3
Reactant of Route 3
Mitoxantrone hydrochloride
Reactant of Route 4
Reactant of Route 4
Mitoxantrone hydrochloride
Reactant of Route 5
Reactant of Route 5
Mitoxantrone hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Mitoxantrone hydrochloride
Customer
Q & A

ANone: Mitoxantrone Hydrochloride functions as an anthracenedione antibiotic with antineoplastic properties. It disrupts DNA and RNA replication through two primary mechanisms:

  • DNA Intercalation: The compound inserts itself between DNA base pairs, leading to structural distortions and hindering DNA replication and transcription. [, , ]
  • Topoisomerase II Inhibition: this compound binds to topoisomerase II, an enzyme crucial for DNA replication and repair. This binding creates DNA strand breaks and further inhibits DNA synthesis. [, ]

A: The molecular formula of this compound is C22H28N4O6 • 2HCl, and its molecular weight is 517.4 g/mol. []

A: While the provided research papers don't extensively detail specific spectroscopic data, one study mentions using UV absorption spectroscopy to determine the entrapment efficiency of this compound PEGylated liposomes. [] This suggests that the compound exhibits characteristic UV absorbance, a common feature of aromatic organic molecules.

A: this compound solutions at a concentration of 2 mg/mL, stored in glass vials or Monoject syringes, demonstrate stability for up to 42 days at both 4°C and 23°C. These solutions retain over 90% of the initial drug concentration, remain clear, and show minimal degradation (<3%). Additionally, no significant changes in UV-VIS spectrum absorbance or pH are observed. []

ANone: this compound is not typically recognized for catalytic properties. Its primary applications stem from its antineoplastic activity.

ANone: The provided research papers do not delve into computational chemistry or modeling studies concerning this compound.

ANone: The research papers provided do not contain specific studies exploring the structure-activity relationship of this compound.

A: this compound, being water-soluble, faces challenges in achieving optimal bioavailability and overcoming drug resistance mechanisms like drug efflux. [] Several strategies have been explored to improve its formulation:

  • Liposomal Encapsulation: This method enhances drug delivery, increases circulation time, and reduces toxicity. Studies demonstrate the effectiveness of this compound liposomes in treating various cancers, including lymphoma and breast cancer. [, , , , , , , , ]
  • PEGylation: Attaching polyethylene glycol (PEG) to this compound liposomes further improves stability and circulation time, enhancing its therapeutic potential. []
  • Nanostructured Lipid Carriers: These carriers, particularly when combined with carrageenan (a negatively charged polymer), demonstrate high encapsulation efficiency, sustained release, and improved oral bioavailability of this compound. []
  • Multifunctional Lipid-Sodium Glycocholate Nanocarriers: These specifically designed carriers co-deliver this compound with BCRP and Bcl-2 inhibitors, effectively reversing multidrug resistance and enhancing its antitumor activity. []

A: Studies in mice bearing S-180 tumors reveal that liposomal this compound (Mit-lipo) exhibits preferential accumulation in tumor tissues compared to free this compound (Mit-inj). This targeted accumulation results in a considerably higher tumor AUC (8.7-fold) for Mit-lipo. Additionally, Mit-lipo shows lower Cmax values in vital organs like the heart, kidney, lung, spleen, and intestines, suggesting a reduction in potential off-target toxicity. []

A: Liposomal encapsulation significantly enhances the in vivo activity of this compound compared to its free form. This enhancement is attributed to the altered pharmacokinetics and biodistribution of the liposomal formulation, leading to increased drug concentration in tumor tissues and prolonged drug exposure. [, , ]

ANone: Numerous studies demonstrate the efficacy of this compound in various cancer models:

  • In vitro studies: this compound exhibits potent cytotoxicity against various cancer cell lines, including P388 leukemia, breast cancer cells (MCF-7/MX), and giant cell tumor of bone (GCTB28) cells. [, , ]
  • Animal Models: this compound effectively inhibits tumor growth in various animal models, including H22 and RM-1 mice xenograft tumor models and a tumor-bearing mouse model established by subcutaneous graft of H22 cancer cells. [, ]
  • Clinical Trials: Several clinical trials have investigated the efficacy of this compound in various cancers. These trials demonstrated positive results in treating hematological malignancies like acute myeloid leukemia (AML), adult acute lymphoblastic leukemia (ALL), peripheral T-cell lymphoma (PTCL), and extranodal NK/T cell lymphoma (ENKTL). [, , , , , , ] Furthermore, promising results were observed in a trial investigating its use in locally recurrent breast cancer when administered via superselective intraarterial chemotherapy. []

ANone: A significant challenge in cancer treatment is the development of multidrug resistance (MDR). This resistance involves complex mechanisms, including:

  • Drug Efflux by Transporters: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), can actively pump this compound out of cancer cells, reducing its intracellular concentration and efficacy. [, ]
  • Antiapoptotic Defense: Upregulation of antiapoptotic proteins, like B-cell lymphoma 2 (Bcl-2), can interfere with the apoptotic pathways induced by this compound, hindering cell death. []

ANone: Researchers are actively exploring strategies to circumvent MDR and enhance this compound's efficacy:

  • Co-delivery of BCRP and Bcl-2 inhibitors: Simultaneously delivering this compound with inhibitors targeting BCRP and Bcl-2 effectively reverses MDR and restores its antitumor activity. []
  • Nanocarrier-based delivery: Formulating this compound into nanocarriers like nanostructured lipid carriers (NLCCs) can bypass BCRP-mediated efflux, enhancing its cellular uptake and overcoming resistance. []

ANone: While the detailed side effects are not the focus of this Q&A, it is essential to acknowledge that this compound, like many chemotherapeutic agents, can lead to adverse effects. Commonly reported side effects, mainly hematological, include:

  • Myelosuppression: This involves a decrease in blood cell production, leading to conditions like leukopenia (low white blood cell count), neutropenia (low neutrophil count), thrombocytopenia (low platelet count), and anemia (low red blood cell count). [, , , , , , ]
  • Other Side Effects: Other reported side effects, varying in severity and frequency, include blue skin discoloration, nausea, vomiting, constipation, cough, hypoxemia, hypotension, palpitation, rash, febrile neutropenia, sepsis, respiratory infections, and oral mucositis. [, , ]

ANone: Several approaches aim to improve this compound delivery and enhance its tumor targeting:

  • Liposomal encapsulation: Encapsulating the drug within liposomes, particularly PEGylated liposomes, allows for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows for preferential accumulation of nanoparticles. [, , , ]
  • Nanostructured lipid carriers (NLCCs): These carriers, especially when combined with carrageenan, show increased cellular uptake and improved oral bioavailability, enhancing drug delivery to target sites. []
  • Multifunctional lipid-sodium glycocholate nanocarriers: These nanocarriers are specifically designed to overcome drug resistance mechanisms, facilitating effective drug delivery to resistant cancer cells. []

ANone: The provided research papers do not extensively explore specific biomarkers for predicting this compound efficacy or monitoring treatment response.

ANone: Researchers utilize several analytical techniques to characterize, quantify, and monitor this compound:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is widely employed to determine the concentration of this compound in various matrices, including pharmaceutical preparations and liposomal formulations. [, , ]
  • UV Absorption Spectroscopy: This technique is used to quantify this compound, particularly when encapsulated in liposomes. []
  • Thin Layer Chromatography (TLC): This method offers a simple and rapid approach for the qualitative analysis and identification of this compound and its potential impurities. []
  • Flow Injection Chemiluminescence Analysis: This sensitive and rapid method leverages the enhancing effect of this compound on the chemiluminescence reaction between formaldehyde and potassium permanganate in acidic solutions for its quantification. [, ]

ANone: The environmental impact and degradation of this compound are not addressed in the provided research papers.

A: While the provided research papers don't extensively detail specific method validation procedures, several mention using established and validated analytical methods, including HPLC and flow injection chemiluminescence analysis, for this compound quantification. [, , ] These established methods typically undergo validation processes to ensure accuracy, precision, specificity, linearity, and robustness.

ANone: The provided research papers do not contain specific details regarding the immunogenicity of this compound.

A: this compound interacts with drug efflux transporters, particularly BCRP, which plays a significant role in MDR. [, ] Overexpression of BCRP in resistant cancer cells leads to active efflux of this compound, reducing its intracellular accumulation and diminishing its therapeutic efficacy.

ANone: Strategies to overcome BCRP-mediated efflux and enhance drug delivery include:

  • Co-administration of BCRP inhibitors: Combining this compound with a BCRP inhibitor like cyclosporine A (CsA) can effectively block the efflux pump and increase intracellular drug concentration. []
  • Nanocarrier-based drug delivery: NLCCs, particularly when combined with carrageenan, can bypass BCRP-mediated efflux by entering cells through clathrin-mediated endocytosis, an alternative uptake pathway. []

ANone: The provided research papers do not specifically address the potential of this compound to induce or inhibit drug-metabolizing enzymes.

A: While the research papers don't directly address biodegradability, the use of liposomal formulations, often composed of biocompatible and biodegradable lipids, suggests efforts to enhance the biocompatibility of this compound delivery systems. [, , ] Further research is needed to assess the biodegradability of these formulations and their potential long-term environmental impact.

ANone: The provided research papers primarily focus on this compound and do not extensively compare its performance, cost, or impact with alternative compounds or treatments.

ANone: The provided research papers do not address the recycling and waste management of this compound. Given its classification as a cytotoxic drug, proper handling and disposal procedures, following established guidelines for hazardous waste management, are crucial to minimize environmental and health risks.

ANone: The research papers highlight several critical tools and resources contributing to efficient research on this compound:

  • Preclinical Models: In vitro cell line studies and in vivo animal models are essential for investigating drug efficacy, toxicity, and mechanisms of action. [, , , , , ]
  • Clinical Trial Networks: Collaborative clinical trials conducted across multiple institutions are crucial for evaluating the safety and efficacy of this compound in various cancer types and patient populations. [, , , , , , , ]
  • Analytical Techniques: Advanced analytical methods like HPLC, flow injection chemiluminescence analysis, and UV absorption spectroscopy are essential for characterizing, quantifying, and monitoring this compound in different matrices. [, , , , ]
  • Nanoparticle Formulation Expertise: The development and characterization of liposomal and other nanocarrier-based delivery systems require specialized expertise in nanotechnology and drug formulation. [, , , , , , , , , , , ]

ANone: The research on this compound highlights significant cross-disciplinary applications and synergies:

  • Oncology and Pharmacology: The clinical use of this compound in treating various cancers requires a deep understanding of both oncology and pharmacology principles, encompassing drug mechanisms, pharmacokinetics, pharmacodynamics, and clinical trial design. [, , , , , , , ]
  • Pharmaceutics and Nanotechnology: The development of liposomal formulations and other nanocarrier-based delivery systems relies on the combined expertise of pharmaceutical scientists and nanotechnologists to overcome challenges related to drug solubility, stability, bioavailability, and targeted delivery. [, , , , , , , , , , , ]
  • Chemistry and Analytical Chemistry: The synthesis, characterization, and quantification of this compound necessitate expertise in synthetic organic chemistry and analytical techniques like HPLC, UV spectroscopy, and mass spectrometry. [, , , , ]
  • Oncology and Immunology: The use of this compound in combination with immunotherapies like tislelizumab in treating lymphoma highlights the emerging synergy between chemotherapy and immunotherapy in cancer treatment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.